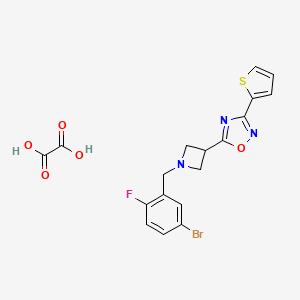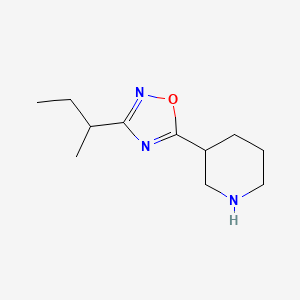![molecular formula C9H11F2N3O4 B2811874 3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946813-98-4](/img/structure/B2811874.png)
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of difluoromethylated pyrazole with appropriate reagents under controlled conditions. For instance, the difluoromethylation process can be achieved using difluorocarbene reagents, which are known for their efficiency in introducing difluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as the preparation of intermediates, purification, and final product isolation. Techniques like distillation, crystallization, and chromatography are commonly employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of difluoromethylated compounds .
科学的研究の応用
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The nitro group may participate in redox reactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares structural similarities but differs in the position of functional groups.
3,4-Disubstituted-3-(difluoromethyl)pyrazoles: These compounds also contain difluoromethyl groups and exhibit similar biological activities
Uniqueness
3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances stability, while the nitro group provides potential for redox activity, making it a versatile compound for various applications .
特性
IUPAC Name |
3-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-4(9(15)16)3-13-5(2)7(14(17)18)6(12-13)8(10)11/h4,8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRNTYIVKAAJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811791.png)



![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetamide](/img/structure/B2811797.png)


![3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid](/img/structure/B2811802.png)

![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)


![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2811813.png)
![N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2811814.png)
